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Executive Summary

Fmoc-N-methyl-O-methyl-D-tyrosine (Fmoc-N-Me-D-Tyr(Me)-OH) is a highly specialized
amino acid derivative used in the synthesis of proteolysis-resistant peptides and
peptidomimetics.[1] By incorporating both N-methylation and O-methylation alongside the D-
configuration, this residue introduces significant steric constraints and alters the hydrogen-
bonding potential of the peptide backbone. While these modifications dramatically improve
metabolic stability and membrane permeability, they present unique challenges in solubility
handling and solid-phase peptide synthesis (SPPS) coupling efficiency.

This guide provides a comprehensive technical analysis of the physicochemical properties,
solubility landscape, and experimental protocols required to successfully utilize this compound
in drug discovery workflows.

Part 1: Physicochemical Profile & Identity

Before establishing solubility protocols, it is critical to verify the compound's identity, as
confusion with the L-isomer or single-methylated derivatives (e.g., Fmoc-Tyr(Me)-OH) is
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Specification

Chemical Name

N-a-(9-Fluorenylmethoxycarbonyl)-N-a-methyl-
O-methyl-D-tyrosine

Common Abbreviation

Fmoc-N-Me-D-Tyr(Me)-OH

CAS Number 193086-28-1

Molecular Formula C26H25NOs

Molecular Weight 431.49 g/mol

Chirality D-Enantiomer

Appearance White to off-white lyophilized powder
Storage -20°C (Long term), Desiccated

Structural Implications for Solubility:

» N-Methylation: Removes the amide proton, preventing the formation of intermolecular

hydrogen bonds (beta-sheet aggregation) typical of standard Fmoc-amino acids. This

generally increases solubility in organic solvents like DCM and DMF compared to non-

methylated analogs.

e O-Methylation: Caps the phenolic hydroxyl group, increasing lipophilicity and preventing

side-chain oxidation or accidental esterification during activation.

o Fmoc Group: Provides global lipophilicity, ensuring compatibility with organic solvents used

in SPPS.

Part 2: Solubility Landscape

Unlike standard amino acids, Fmoc-N-Me-D-Tyr(Me)-OH exhibits a "solubility inversion” where

it is highly soluble in organic SPPS solvents but prone to oiling out in aqueous/organic

mixtures.
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Quantitative Solubility Data (25°C)

Solubility Limit

Solvent Suitability for SPPS Notes
(Approx.)
DMF >05M(>215 Preferred solvent for
, , Excellent _ _
(Dimethylformamide) mg/mL) coupling reactions.

Recommended for
NMP (N-Methyl-2-

) >05M Excellent difficult sequences or
pyrrolidone)

microwave synthesis.

Good for resin
DCM

] ~03-04M Good swelling; often used in
(Dichloromethane)

binary mix with DMF.

Use only if necessary;
DMSO >0.8M High difficult to remove and

may cause oxidation.

Hydrophobic
Water/Buffers Insoluble Poor precipitate forms

immediately.

The "Oiling Out" Phenomenon

Due to the high lipophilicity of the double-methylated structure, this compound may form a
viscous oil rather than a clear solution if the solvent contains trace water or if the concentration
is too high (>0.8 M).

o Correction: If oiling occurs, add DCM (10-20% v/v) to the DMF solution to restore
homogeneity.

Part 3: Experimental Protocols

Protocol A: Solubility Determination & Optimization
Workflow

A self-validating logic for preparing stock solutions.
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Materials:

e Fmoc-N-Me-D-Tyr(Me)-OH (Dry, room temp)

e Anhydrous DMF (Amine-free)

e \ortex mixer and Sonicator

Step-by-Step Procedure:

Equilibration: Allow the vial to reach room temperature before opening to prevent water
condensation (hygroscopic nature).

e Initial Solvent Addition: Add anhydrous DMF to achieve a target concentration of 0.2 M
(approx. 86 mg/mL).

e Dissolution: Vortex for 30 seconds.
o Observation Point: Solution should be clear and colorless.
o Stress Test (Validation): If particles remain, sonicate at 25°C for 2 minutes.

o Failure Mode: If solution remains cloudy, check solvent water content or filter (0.45 pm
PTFE).

e Concentration Scale-up: Only if 0.2 M is clear, add more compound to reach 0.5 M for stock
solutions.

Protocol B: SPPS Coupling of Fmoc-N-Me-D-Tyr(Me)-OH

Coupling to N-methylated residues is sterically hindered. Standard HBTU/DIEA protocols often
fail.

Recommended Reagents:

e Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate) or PyBroP.

» Base: DIEA (Diisopropylethylamine).[2]
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o Additive: HOAt (1-Hydroxy-7-azabenzotriazole) — Critical for suppressing racemization and
boosting kinetics.

Workflow:
e Resin Swelling: Swell resin in DMF/DCM (1:1) for 30 mins.
e Activation (In Vial):
o Dissolve Fmoc-N-Me-D-Tyr(Me)-OH (3.0 eq) in DMF.
o Add HATU (2.9 eq) and HOAt (3.0 eq).
o Add DIEA (6.0 eq) immediately before adding to resin.
o Note: Pre-activation time should be < 2 minutes to avoid racemization.
e Coupling:
o Add mixture to resin.[2][3]
o Reaction time: 2 to 4 hours (Standard AA is 45 mins).
o Optional: Double couple (repeat step 2-3) if the sequence is valuable.

e Monitoring: Standard Kaiser test (Ninhydrin) does not work well for N-methylated amines
(secondary amines). Use Chloranil Test or Bromophenol Blue to check for unreacted amines.

Part 4: Visualization of Workflows
Figure 1: Solubility Optimization Logic

This decision tree guides the researcher through the dissolution process, addressing common
failure modes like aggregation or hydration.
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Caption: Decision tree for preparing stable stock solutions, accounting for potential aggregation
or solubility limits.

Figure 2: Steric Coupling Strategy (SPPS)

The following diagram illustrates the modified coupling cycle required for N-methylated amino
acids, highlighting the critical deviation from standard protocols.
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Caption: Modified SPPS cycle for N-methylated residues, emphasizing the need for extended
times and specific monitoring tests.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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